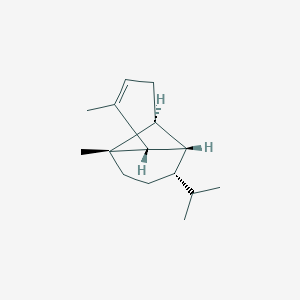

(-)-alpha-Copaene

Description

Propriétés

Numéro CAS |

3856-25-5 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(2R,6R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |

Clé InChI |

VLXDPFLIRFYIME-MFEYBKIZSA-N |

SMILES |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

SMILES isomérique |

CC1=CC[C@@H]2C3[C@H]1C2(CCC3C(C)C)C |

SMILES canonique |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

Autres numéros CAS |

3856-25-5 |

Pictogrammes |

Health Hazard |

Synonymes |

Copaene; 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene; 8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1-methylethyl |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of (-)-α-Copaene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Copaene is a naturally occurring tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants.[1] This document provides a comprehensive overview of its physical and chemical properties, compiled from various scientific sources. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide includes tabulated quantitative data, generalized experimental protocols for property determination, and a visualization of a typical isolation workflow.

Chemical Identity

-

Systematic Name: (1R,2S,6S,7S,8S)-1,3-dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.0²,⁷]dec-3-ene[2]

-

Common Names: (-)-alpha-Copaene, α-Copaene[1]

-

CAS Number: 3856-25-5[1]

-

Molecular Formula: C₁₅H₂₄[3]

-

Molecular Weight: 204.35 g/mol [3]

Physical Properties

The physical properties of (-)-α-Copaene are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Source(s) |

| Appearance | Colorless, clear viscous liquid | [4] |

| Odor | Woody, spicy, honey-like | [5] |

| Melting Point | 74 °C | [6][7] |

| Boiling Point | 248.5 °C at 760 mmHg 124 °C at 15 mmHg | [5][8] |

| Density | 0.910 g/mL at 20 °C | [6][9] |

| Refractive Index (n²⁰/D) | 1.490 | [6][9] |

| Optical Rotation [α]²²/D | -6.3° (c = 1.20 in chloroform) | [6] |

| Solubility | Soluble in alcohol and chloroform (sparingly).[2][5] Insoluble in water.[4] | [2][4][5] |

Chemical and Spectroscopic Properties

(-)-α-Copaene is a chiral molecule, with the naturally occurring enantiomer typically exhibiting a negative optical rotation.[1] Its tricyclic structure contributes to its relative stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of α-copaene has been used to distinguish it from its isomer, α-ylangene. A published spectrum shows distinct signals corresponding to the 15 carbon atoms in the molecule, which is instrumental in confirming its structure when isolated from natural sources.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (-)-α-Copaene results in a characteristic fragmentation pattern that can be used for its identification, particularly in complex mixtures like essential oils.

-

Molecular Ion: The mass spectrum shows a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.[5]

-

Fragmentation: The fragmentation pattern of sesquiterpenes like α-copaene is complex. The NIST WebBook provides access to the mass spectrum of α-copaene, which can be used as a reference for identification.[5] The fragmentation typically involves the loss of alkyl groups and rearrangements of the tricyclic system.[1]

Experimental Protocols

The following sections describe generalized methodologies for the determination of the key physical and chemical properties of (-)-α-Copaene. These are based on standard laboratory practices for the analysis of terpenes and essential oils.

Determination of Boiling Point

The boiling point of (-)-α-Copaene can be determined by distillation. Given that it is a high-boiling liquid, vacuum distillation is often employed to prevent degradation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source and manometer

Procedure:

-

Place a sample of purified (-)-α-Copaene into the distillation flask along with boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 15 mmHg).

-

Begin heating the distillation flask gently with the heating mantle.

-

Record the temperature at which the liquid consistently boils and condenses in the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid samples like (-)-α-Copaene can be accurately measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer, then fill it with the (-)-α-Copaene sample.

-

Repeat the thermal equilibration and weighing process to get the mass of the pycnometer filled with the sample (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the (-)-α-Copaene sample to the prism.

-

Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (e.g., 20 °C).

-

Allow the sample to reach thermal equilibrium.

-

Read the refractive index from the instrument's scale or digital display.

Determination of Optical Rotation

Optical rotation is a key property for chiral molecules like (-)-α-Copaene and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

Prepare a solution of known concentration of (-)-α-Copaene in a suitable solvent (e.g., chloroform). Accurately weigh the sample and dissolve it in a volumetric flask.

-

Calibrate the polarimeter with the pure solvent (blank reading).

-

Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles.

-

Place the cell in the polarimeter and measure the observed angle of rotation (α).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Isolation and Purification Workflow

(-)-α-Copaene is typically isolated from essential oils. A common workflow involves extraction followed by chromatographic separation.

Caption: Workflow for the isolation and purification of (-)-α-Copaene.

Biological Activity

(-)-α-Copaene has been investigated for its biological activities and has shown potential as an antioxidant and antiproliferative agent. It has been reported to increase the total antioxidant capacity in primary rat neurons, N2a neuroblastoma cells, and cultured human lymphocytes.[2] Furthermore, it has been shown to inhibit the proliferation of these cells in a concentration-dependent manner.[2] These properties suggest potential applications in pharmaceutical research, although further studies are needed to elucidate the specific mechanisms of action.

Safety and Handling

(-)-α-Copaene should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It should be stored in a cool, dry place away from heat and direct sunlight.[10] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 3856-25-5 CAS MSDS ((-)-ALPHA-COPAENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. α-Copaene [webbook.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. α-Copaene [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

The Quest for (-)-α-Copaene: A Technical Guide to its Natural Sources and Isolation from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Copaene, a tricyclic sesquiterpene, has garnered significant interest within the scientific community for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This volatile organic compound is a constituent of numerous plant essential oils and serves as a valuable chiral building block in synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the natural sources of (-)-α-copaene, with a focus on its prevalence in essential oils, and details the methodologies for its isolation and purification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to efficiently source and purify this promising natural product for further investigation and application.

Natural Sources of (-)-α-Copaene in Essential Oils

(-)-α-Copaene is distributed across a wide array of plant species. The concentration of this sesquiterpene in the essential oil can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant utilized for extraction. The resin of the copaiba tree (Copaifera langsdorffii) is a well-known primary source from which the compound derives its name.[1][2][3][4] Other notable sources include clove (Syzygium aromaticum), where it is a minor but consistently present component, and the cupules of Aiouea montana, which have been identified as a particularly rich source of the desired (-)-enantiomer.[5][6]

The following table summarizes the quantitative data on the presence of α-copaene in the essential oils of various plants, providing a comparative overview for researchers seeking potent natural sources.

| Plant Species | Plant Part | α-Copaene Content (%) | Reference |

| Syzygium aromaticum (Clove) | Flower Buds (de-eugenolyzed oil) | 2.12 - 9.75 | [5] |

| Aiouea montana | Cupules | 20.3 | [6] |

| Angelica archangelica | Roots and Seeds | Not specified | [5] |

| Copaifera langsdorffii (Copaiba tree) | Resin | Primary component | [1][2][4] |

| Piper boahmeriaefolium | Rhizome | Major constituent | [7] |

| Canarium parvumleen | Leaves and Resin | Major constituent | [7] |

| Croton Julocroton | Resin | Major constituent | [7] |

| Kielmeyera coriacea | Inner Bark | Not specified, but present | [7][8] |

| Annona reticulata | Bark | Detected | [8] |

| Cedrelopsis grevei | Leaves | Detected | [8] |

| Xylopia laevigata | Leaves | Detected | [8] |

Isolation and Purification of (-)-α-Copaene

The isolation of (-)-α-copaene from essential oils typically involves a multi-step process that leverages the physicochemical properties of terpenes and other constituents of the oil. The general workflow begins with the extraction of the essential oil from the plant material, followed by fractionation and chromatographic purification to obtain the target compound in high purity.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of (-)-α-Copaene from plant essential oils.

Key Experimental Protocols

1. Essential Oil Extraction (Steam Distillation)

Steam distillation is the most common method for extracting essential oils from plant materials.[1][9]

-

Principle: This method relies on the principle of co-distillation, where the volatile components of the plant material are carried over with steam.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

The plant material is macerated or ground to increase the surface area.

-

The material is placed in a distillation flask with water.

-

The flask is heated, and steam is passed through the plant material.

-

The volatile oils are vaporized and carried with the steam into a condenser.

-

The condensate (a mixture of water and essential oil) is collected in a separator, where the oil, being less dense than water, forms a layer on top and can be separated.

-

2. Fractional Distillation

Fractional distillation is a crucial step for enriching the α-copaene content by separating it from other terpenes with different boiling points.[5][10][11][12][13]

-

Principle: This technique separates compounds based on their differences in boiling points. By carefully controlling the temperature and pressure, fractions with increasing boiling points can be collected sequentially.

-

Apparatus: A vacuum-jacketed fractional distillation column packed with structured packing (e.g., Dixon rings) is recommended for efficient separation.[5]

-

Procedure (Example from Clove Oil): [5]

-

The essential oil (in this case, de-eugenolyzed clove oil) is placed in the distillation flask.

-

A vacuum is applied (e.g., 5 mm Hg) to lower the boiling points of the terpenes and prevent thermal degradation.[5]

-

The oil is heated, and the vapor rises through the packed column.

-

Fractions are collected at different temperature ranges. For instance, fractions enriched in α-copaene can be collected, while higher boiling point sesquiterpenes like β-caryophyllene remain in the distillation flask.[5]

-

The composition of each fraction is monitored by Gas Chromatography (GC).

-

3. Chromatographic Purification

To achieve high purity, the α-copaene-rich fractions are subjected to further purification using chromatographic techniques.

Logical Relationship of Purification Methods

Caption: Purification pathways for obtaining high-purity (-)-α-Copaene.

-

Open Column Chromatography: [5]

-

Principle: This solid-liquid chromatographic technique separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica gel (e.g., 63-200 µm) is commonly used.[5]

-

Mobile Phase: A non-polar solvent like hexane is used as the eluent.[5]

-

Procedure:

-

A glass column is packed with a slurry of silica gel in hexane.

-

The α-copaene-rich fraction is loaded onto the top of the column.

-

Hexane is passed through the column, and fractions are collected.

-

The elution is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing pure α-copaene.[5]

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC): [5]

-

Principle: HPLC offers higher resolution and efficiency compared to open column chromatography.

-

Column: A silica-based column (e.g., LiChrosorb Si 60, 7 µm) is suitable.[5]

-

Mobile Phase: Hexane at a constant flow rate.[5]

-

Detection: A UV detector is used to monitor the elution of compounds.[5]

-

Procedure:

-

The α-copaene-rich fraction is dissolved in a minimal amount of hexane.

-

The solution is injected into the HPLC system.

-

The fraction corresponding to the α-copaene peak is collected.

-

The purity of the collected fraction is confirmed by analytical HPLC.[5]

-

-

4. Purity and Enantiomeric Analysis

-

Purity Determination: The purity of the isolated α-copaene is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and analytical HPLC.[5]

-

Enantiomeric Analysis: To confirm the isolation of the desired (-)-α-copaene enantiomer, enantioselective gas chromatography is employed.[5][6]

-

Principle: A chiral stationary phase is used to separate the enantiomers.

-

Column: A column with a chiral selector, such as trifluoroacetyl gamma-cyclodextrin (G-TA), is used.[5]

-

Procedure: The purified α-copaene is injected into the chiral GC system, and the retention times are compared to those of authentic standards of (+)- and (-)-α-copaene. The integration of the peak areas allows for the determination of the enantiomeric excess.[5]

-

Conclusion

This technical guide has outlined the significant natural sources of (-)-α-copaene and provided detailed experimental protocols for its isolation and purification from essential oils. For researchers and professionals in drug development, the cupules of Aiouea montana and de-eugenolyzed clove oil represent promising starting materials. The successful isolation of high-purity (-)-α-copaene through a combination of fractional distillation and chromatographic techniques opens avenues for further investigation into its pharmacological properties and potential therapeutic applications. The methodologies described herein provide a solid foundation for laboratories to establish a reliable supply of this valuable natural product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. hempshack.com.au [hempshack.com.au]

- 3. Copaene - Wikipedia [en.wikipedia.org]

- 4. ozblueterpenes.com.au [ozblueterpenes.com.au]

- 5. mdpi.com [mdpi.com]

- 6. The Essential Oil from Cupules of Aiouea montana (Sw.) R. Rohde: Chemical and Enantioselective Analyses of an Important Source of (–)-α-Copaene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ayurvedicoils.com [ayurvedicoils.com]

- 8. Showing Compound alpha-Copaene (FDB001522) - FooDB [foodb.ca]

- 9. vpscience.org [vpscience.org]

- 10. researchgate.net [researchgate.net]

- 11. Petroleum Ether For Essential Oil Fractionation: Terpene Selectivity And Oxidation Control [eureka.patsnap.com]

- 12. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]

- 13. scielo.br [scielo.br]

The Biosynthesis of α-Copaene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Copaene, a tricyclic sesquiterpenoid, is a prominent constituent of many plant essential oils, contributing to their characteristic aroma and exhibiting a range of biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of α-copaene in plants. It delineates the enzymatic steps from central metabolism to the final cyclization reaction, summarizes available quantitative data, and provides detailed experimental protocols for key research methodologies. Furthermore, this guide illustrates the core biosynthetic pathway and a representative experimental workflow using standardized diagrams to facilitate a comprehensive understanding for researchers in the fields of plant science, natural product chemistry, and drug development.

Introduction

α-Copaene is a naturally occurring sesquiterpene with the chemical formula C15H24.[1] It is a key aromatic component in the essential oils of numerous plant species, including those from the Copaifera genus, from which it derives its name.[1][2] The molecule exists as different enantiomers, with (-)-α-copaene being the most common in higher plants.[2] Beyond its contribution to plant fragrance, α-copaene and its derivatives have garnered significant interest for their potential pharmacological and agricultural applications. This guide focuses on the intricate biochemical route plants employ to synthesize this complex molecule.

The Biosynthetic Pathway of α-Copaene

The biosynthesis of α-copaene, like all sesquiterpenes in plants, originates from the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct pathways compartmentalized within the plant cell: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

The Mevalonate (MVA) Pathway: Cytosolic Precursor Synthesis

The MVA pathway is the primary source of IPP and DMAPP for sesquiterpene biosynthesis. The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation reaction convert mevalonate into IPP. The enzyme isopentenyl pyrophosphate isomerase (IDI) then catalyzes the reversible isomerization of IPP to DMAPP.

The Methylerythritol Phosphate (MEP) Pathway: Plastidial Precursor Synthesis

Located in the plastids, the MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP. While the MEP pathway is the primary source for monoterpenes and diterpenes, there is evidence of metabolic crosstalk, with isoprenoid precursors potentially being transported between the cytosol and plastids.

Formation of Farnesyl Pyrophosphate (FPP)

The C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), is synthesized in the cytosol by the enzyme farnesyl pyrophosphate synthase (FPPS). This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.

The Final Step: Cyclization by α-Copaene Synthase

The final and committing step in α-copaene biosynthesis is the conversion of the linear FPP molecule into the complex tricyclic structure of α-copaene. This intricate cyclization is catalyzed by a specific sesquiterpene synthase, α-copaene synthase (EC 4.2.3.133).[3] This enzyme facilitates the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the α-copaene skeleton. α-Copaene synthase has been identified and characterized in several plant species, including sunflower (Helianthus annuus).[3][4]

Quantitative Data

Quantitative data on the biosynthesis of α-copaene is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. The available data is currently limited but provides valuable insights into the accumulation of this compound in various plant sources.

| Parameter | Plant Species | Tissue/Product | Value | Reference |

| Concentration | Copaifera langsdorffii | Oil-resin | 7.33–11.25% | [5] |

| Commercial Copaiba Oil | Oil-resin | 0–32.93% | [5] | |

| Transgenic Arabidopsis thaliana | Volatile emissions | Relative ratio to β-caryophyllene (100) is 0.95 ± 0.06 | [6] | |

| Yield | Clove Oil (De-eugenolyzed) | Distilled fractions | 1.8 - 3.7% α-copaene | [7] |

| Enzyme Kinetics | ||||

| Km (for FPP) | Helianthus annuus (α-copaene synthase) | Recombinant enzyme | Data not available | |

| Vmax | Helianthus annuus (α-copaene synthase) | Recombinant enzyme | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-copaene biosynthesis.

Extraction and Quantification of α-Copaene from Plant Material

This protocol describes the extraction of α-copaene from plant tissues and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves, resin)

-

Liquid nitrogen

-

Mortar and pestle

-

Organic solvent (e.g., hexane, dichloromethane)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

α-Copaene standard

Procedure:

-

Sample Preparation: Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass vial and add a measured volume of organic solvent. Vortex vigorously for 1 minute and then sonicate for 20 minutes in a water bath.

-

Drying and Filtration: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis: Inject an aliquot of the extract into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 250°C) to separate the volatile compounds.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Identification and Quantification: Identify α-copaene by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the amount of α-copaene by creating a calibration curve with known concentrations of the standard.

In Vitro Assay of α-Copaene Synthase Activity

This protocol outlines the procedure for measuring the enzymatic activity of α-copaene synthase using a recombinant enzyme.

Materials:

-

Purified recombinant α-copaene synthase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane)

-

Internal standard (e.g., caryophyllene)

-

GC-MS system

Procedure:

-

Enzyme Reaction: In a glass vial, combine the assay buffer, a known amount of purified enzyme, and the FPP substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent containing an internal standard. Vortex vigorously to extract the sesquiterpene products.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

GC-MS Analysis: Analyze the organic phase by GC-MS as described in Protocol 4.1.

-

Activity Calculation: Quantify the amount of α-copaene produced relative to the internal standard. Enzyme activity can be expressed as pmol of product formed per mg of protein per hour.

Cloning of an α-Copaene Synthase Gene

This protocol provides a general workflow for the identification and cloning of a candidate α-copaene synthase gene from a plant of interest.

Materials:

-

Plant tissue known to produce α-copaene

-

RNA extraction kit

-

Reverse transcriptase

-

Degenerate primers designed from conserved regions of known sesquiterpene synthases

-

Polymerase Chain Reaction (PCR) reagents

-

DNA cloning vector (e.g., pET vector for expression)

-

Competent E. coli cells

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize first-strand cDNA using reverse transcriptase.

-

Degenerate PCR: Perform PCR using degenerate primers designed based on conserved motifs (e.g., DDxxD) found in known sesquiterpene synthases.

-

Sequence Analysis: Clone the resulting PCR products and sequence them. Compare the translated amino acid sequences to known terpene synthases to identify a candidate α-copaene synthase.

-

Full-Length Gene Isolation: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence of the candidate gene.

-

Heterologous Expression: Clone the full-length coding sequence into an expression vector and transform it into a suitable host, such as E. coli.

-

Functional Characterization: Express the recombinant protein and perform an enzyme activity assay (as described in Protocol 4.2) to confirm its function as an α-copaene synthase.

Regulation of α-Copaene Biosynthesis

The production of α-copaene is tightly regulated at the transcriptional level, responding to both developmental cues and environmental stresses. The expression of sesquiterpene synthase genes, including α-copaene synthase, is often induced by signaling molecules such as jasmonic acid (JA) and salicylic acid (SA), which are key phytohormones involved in plant defense responses.[8][9]

Promoter analysis of sesquiterpene synthase genes has revealed the presence of various cis-acting regulatory elements that are recognized by specific transcription factors.[10] For instance, the promoters of many terpene synthase genes in the Asteraceae family contain binding sites for transcription factors from the MYB and WRKY families.[11][12][13] These transcription factors can act as activators or repressors of gene expression, thereby controlling the flux through the terpenoid biosynthetic pathway. While the specific transcription factors that regulate the α-copaene synthase gene have not yet been fully elucidated, it is likely that a complex interplay of these regulatory proteins governs its expression.

Conclusion

The biosynthesis of α-copaene in plants is a multi-step process that involves the coordinated action of enzymes from the central isoprenoid pathway and a specific sesquiterpene synthase. This technical guide has provided a comprehensive overview of this pathway, from the generation of precursor molecules to the final cyclization reaction. While significant progress has been made in understanding the general framework of sesquiterpene biosynthesis, further research is needed to elucidate the specific kinetic properties of α-copaene synthases from various plant sources and to unravel the intricate regulatory networks that control the production of this important natural product. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms for the sustainable production of α-copaene for use in the pharmaceutical, agricultural, and fragrance industries.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Copaene - Wikipedia [en.wikipedia.org]

- 3. Alpha-copaene synthase - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Chemical Characterization and Quality Assessment of Copaiba Oil-Resin Using GC/MS and SFC/MS | MDPI [mdpi.com]

- 6. α-Copaene is a potent repellent against the Asian Citrus Psyllid Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

The Biological Activities of (-)-α-Copaene and its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Copaene, a naturally occurring tricyclic sesquiterpene, and its enantiomer, (+)-α-copaene, exhibit a range of biological activities that are of significant interest to the pharmaceutical, agricultural, and cosmetic industries. This technical guide provides a comprehensive overview of the known biological effects of these enantiomers, with a focus on their antioxidant, antimicrobial, cytotoxic, and insect-interacting properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to facilitate further research and development.

Introduction

α-Copaene (C₁₅H₂₄, molar mass: 204.36 g/mol ) is a volatile organic compound found in the essential oils of numerous plants. The molecule possesses a chiral center, leading to the existence of two enantiomers: (-)-α-copaene and (+)-α-copaene. The stereochemistry of these compounds plays a crucial role in their biological function, a phenomenon observed with many bioactive natural products.[1][2] While (-)-α-copaene is the more abundant enantiomer in nature, both forms have demonstrated distinct and sometimes contrasting biological effects.[1] This guide aims to collate and present the current scientific understanding of these activities in a structured and technically detailed format.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of α-copaene enantiomers. It is important to note that many studies have been conducted on α-copaene without specifying the enantiomer, or on essential oils containing α-copaene as a component.

Table 1: Antimicrobial Activity of α-Copaene

| Microorganism | Assay Type | Enantiomer | Concentration/MIC | Reference |

| Staphylococcus aureus | Broth Microdilution | Unspecified | ~1000 µg/mL | [3] |

| Escherichia coli | Broth Microdilution | Unspecified | 1 µL/mL | [3] |

| Bacillus cereus | Broth Microdilution | Unspecified | 0.5 µL/mL | [3] |

| Shigella bogdii | Broth Microdilution | Unspecified | 0.5 µL/mL | [3] |

| Gram-positive & Gram-negative bacteria | Not Specified | Unspecified | 0.5-1 µg/mL | [1] |

Table 2: Cytotoxic Activity of α-Copaene

| Cell Line | Assay Type | Enantiomer | IC50/Effective Concentration | Reference |

| Human Lymphocytes | MTT Assay | Unspecified | > 100 mg/L (suppressed proliferation) | [4] |

| Human Lymphocytes | LDH Assay | Unspecified | 200 and 400 mg/L (cytotoxic) | [4] |

| Primary Rat Neurons | MTT Assay | Unspecified | > 150 mg/L (cytotoxic) | [5] |

| N2a Neuroblastoma Cells | MTT Assay | Unspecified | > 100 mg/L (suppressed proliferation) | [5] |

Table 3: Antioxidant Activity of α-Copaene

| Assay Type | System | Enantiomer | Effect | Reference |

| Total Antioxidant Capacity (TAC) | Human Lymphocytes | Unspecified | Increased at 50 and 100 mg/L | [4] |

Table 4: Insect Repellent and Attractant Activity of α-Copaene Enantiomers

| Insect Species | Activity | Enantiomer | Minimum Repellent Effective Dose (MRED) / Attractancy | Reference |

| Solenopsis invicta (Red Imported Fire Ant) | Repellent | (-)-α-copaene | 15.6 µg/g | [6][7] |

| Solenopsis invicta x S. richteri (Hybrid Fire Ant) | Repellent | (-)-α-copaene | 15.6 µg/g | [6] |

| Ceratitis capitata (Mediterranean Fruit Fly) | Attractant | (+)-α-copaene | Strong attractant | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[8][9]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of α-Copaene Dilutions: A stock solution of α-copaene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. To enhance the solubility of the essential oil component, a surfactant like Tween 80 (at a final concentration of 0.5%) can be added to the medium.[8]

-

Incubation: Each well containing the diluted α-copaene and the microbial inoculum is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of α-copaene that completely inhibits the visible growth of the microorganism.

Workflow of the DPPH assay for antioxidant activity.

Putative Signaling Pathways

While the precise molecular mechanisms and signaling pathways modulated by (-)-α-copaene and its enantiomer are not yet fully elucidated, research on related terpenes, such as α-pinene, suggests potential interactions with key inflammatory pathways like NF-κB and MAPK.

[10][11]#### 4.1. Hypothetical Modulation of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that (-)-α-copaene may exert anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.

Hypothetical NF-κB Signaling Pathway Modulation by (-)-α-Copaene

Hypothetical inhibition of the NF-κB pathway by (-)-α-copaene.

Hypothetical Modulation of the MAPK Pathway

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways involved in cellular responses to a wide range of stimuli, including stress and inflammation. The activation of MAPK pathways, such as ERK, JNK, and p38, can lead to the expression of inflammatory mediators. It is plausible that (-)-α-copaene could modulate these cascades, potentially by inhibiting the phosphorylation of one or more of the kinase components, thereby reducing the inflammatory response.

Hypothetical MAPK Signaling Cascade Modulation by (-)-α-Copaene

Hypothetical modulation of a MAPK signaling cascade by (-)-α-copaene.

Conclusion and Future Directions

The available scientific literature indicates that (-)-α-copaene and its enantiomer possess a variety of interesting biological activities. Notably, the stereochemistry of α-copaene is a critical determinant of its insect-interacting properties, with (-)-α-copaene acting as a repellent for fire ants and (+)-α-copaene serving as an attractant for the Mediterranean fruit fly. While data on the antimicrobial, antioxidant, and cytotoxic effects of α-copaene are emerging, there is a significant need for further research to:

-

Directly compare the biological activities of the purified enantiomers across a range of assays to fully understand their structure-activity relationships.

-

Elucidate the specific molecular targets and signaling pathways modulated by each enantiomer to provide a mechanistic understanding of their effects.

-

Conduct in vivo studies to validate the in vitro findings and assess the potential therapeutic or practical applications of these compounds.

This technical guide serves as a foundation for researchers and developers, summarizing the current knowledge and highlighting the key areas for future investigation into the promising biological activities of (-)-α-copaene and its enantiomers.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of copaene, a tricyclic sesquiterpene, on human lymphocytes cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Oxidation of α-Copaene, a Fire Ant Repellent Sesquiterpene from the Essential Oil of Dipterocarpus turbinatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-alpha-Copaene's role in plant defense mechanisms

An In-depth Technical Guide to the Role of (-)-α-Copaene in Plant Defense Mechanisms

Executive Summary

(-)-α-Copaene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plant species.[1][2] This volatile organic compound plays a significant, multifaceted role in plant defense, acting through both direct and indirect mechanisms. It is synthesized in response to biotic stressors such as herbivory and pathogen attack, functioning as a potent antimicrobial agent and an effective insect repellent.[3][4][5] Furthermore, as a key component of herbivore-induced plant volatiles (HIPVs), it mediates interactions with other organisms in the plant's ecosystem, notably by attracting the natural enemies of herbivores.[6][7] This guide provides a comprehensive overview of the biosynthesis, regulation, and functional roles of (-)-α-copaene, details the experimental protocols for its study, and presents quantitative data on its defensive efficacy.

Biosynthesis of (-)-α-Copaene

Like all sesquiterpenes, (-)-α-copaene originates from the isoprenoid pathway. Its direct precursor is farnesyl pyrophosphate (FPP), which is formed in the cytosol via the mevalonate (MVA) pathway. The crucial cyclization of the linear FPP molecule into the complex tricyclic structure of (-)-α-copaene is catalyzed by a specific class of enzymes known as terpene synthases (TPS), specifically α-copaene synthases.[3][8] The expression of these synthase genes is often induced by biotic stress, linking the plant's perception of attack to the production of this defensive compound.[9][10]

Caption: Biosynthesis pathway of (-)-α-Copaene from Acetyl-CoA via the Mevalonate pathway.

Role in Plant Defense

(-)-α-Copaene contributes to plant fitness through direct toxicity and deterrence against pathogens and herbivores, as well as through indirect defense mechanisms that involve recruiting beneficial organisms.

Direct Defense Mechanisms

3.1.1 Antimicrobial and Antifungal Activity (-)-α-Copaene exhibits significant antimicrobial properties against a range of foodborne pathogenic bacteria, including both Gram-positive and Gram-negative species.[1][4] Its mode of action involves disrupting cellular integrity by decreasing cell surface hydrophobicity and breaking down biofilm structures.[1]

| Target Organism | Activity Type | Concentration | Reference |

| Staphylococcus aureus | MIC | 0.5 - 1.0 µL/mL | [4] |

| Escherichia coli | MIC | 0.5 - 1.0 µL/mL | [4] |

| Bacillus cereus | MIC | 0.5 - 1.0 µL/mL | [4] |

| Shigella bogdii | MIC | 0.5 - 1.0 µL/mL | [4] |

| Staphylococcus aureus | MBC | 2.0 - 4.0 µL/mL | [4] |

| Escherichia coli | MBC | 2.0 - 4.0 µL/mL | [4] |

| Bacillus cereus | MBC | 2.0 - 4.0 µL/mL | [4] |

| Shigella bogdii | MBC | 2.0 - 4.0 µL/mL | [4] |

| Table 1: Quantitative Antimicrobial Activity of α-Copaene. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. |

3.1.2 Insect Repellency and Deterrence One of the most well-documented roles of (-)-α-copaene is its activity as an insect repellent. It is effective against various agricultural pests, often at concentrations significantly lower than other related sesquiterpenes.[3] This repellency can deter feeding and oviposition, thereby reducing crop damage.[6]

| Target Organism | Activity Type | Effective Dose | Reference |

| Asian Citrus Psyllid (Diaphorina citri) | Repellent | Active at doses ~100x lower than β-caryophyllene | [3][11] |

| Red Imported Fire Ant (Solenopsis invicta) | Repellent | MRED: 15.6 µg/g | [5] |

| Hybrid Imported Fire Ant (S. invicta × S. richteri) | Repellent | MRED: 15.6 µg/g | [5] |

| Table 2: Quantitative Insect Repellent Activity of (-)-α-Copaene. MRED = Minimum Repellent Effective Dose. |

Indirect Defense Mechanisms

Plants under herbivore attack release a complex blend of volatiles (HIPVs) that serve as cues for the natural enemies of the herbivores, such as predators and parasitoids.[6][7][12] (-)-α-Copaene is a common constituent of these blends. By attracting carnivorous arthropods, the plant effectively outsources its defense, leading to a reduction in herbivore pressure.[6] Intriguingly, while it repels many pest species, α-copaene also acts as a potent attractant for the male Mediterranean fruit fly (Ceratitis capitata), a trait that can be exploited in "attract-and-kill" or monitoring strategies in pest management.[1]

Regulation via Plant Signaling Pathways

The production of (-)-α-copaene is not constitutive but is induced upon stress. Herbivore feeding or pathogen infection triggers a sophisticated signaling cascade.[13][14] Mechanical damage and chemical elicitors from herbivore oral secretions initiate a signal transduction pathway, primarily mediated by the phytohormone jasmonic acid (JA).[10][15] The JA signaling pathway activates transcription factors that, in turn, upregulate the expression of defense-related genes, including the α-copaene synthase genes responsible for its production.[9][15]

Caption: Induced defense signaling pathway leading to (-)-α-Copaene production.

Experimental Protocols

The study of (-)-α-copaene involves several key stages, from extraction and identification to bioassays assessing its function.

Extraction and Analysis of Volatiles

A common and robust workflow is required to accurately quantify (-)-α-copaene from plant tissues.

Protocol: Volatile Collection and GC-MS Analysis

-

Plant Material: Grow plants under controlled greenhouse conditions. For induction studies, subject a treatment group to herbivory (e.g., by introducing third-instar Spodoptera litura larvae) or mechanical wounding, while maintaining a control group.[9]

-

Volatile Collection (Dynamic Headspace): Enclose the aerial parts of an individual plant in a glass chamber. Pump purified, charcoal-filtered air through the chamber at a controlled flow rate. Pass the outgoing air through an adsorbent trap (e.g., containing Porapak Q or Tenax TA) for a set period (e.g., 4-8 hours) to capture the emitted volatiles.

-

Elution: Elute the trapped volatiles from the adsorbent using a high-purity solvent such as hexane or dichloromethane. Concentrate the sample under a gentle stream of nitrogen if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Inject an aliquot (e.g., 1 µL) of the eluate into a GC-MS system.

-

GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Implement a temperature gradient, for example, starting at 40°C, holding for 2 minutes, then ramping at 5°C/min to 250°C.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-400.

-

-

Identification and Quantification: Identify (-)-α-copaene by comparing its mass spectrum and retention time with those of an authentic standard. Quantify the compound by creating a calibration curve with the standard or by using an internal standard.

Caption: Standard experimental workflow for the analysis of plant volatiles like (-)-α-Copaene.

Bioassays

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., E. coli) in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of α-copaene in a 96-well microtiter plate using the broth as a diluent to achieve a range of test concentrations.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of α-copaene that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Protocol: Insect Repellency Bioassay (Choice Test)

-

Apparatus: Use a Y-tube olfactometer, which provides an insect with a choice between two airstreams.

-

Airstreams: Deliver a charcoal-filtered, humidified airstream to each arm of the olfactometer. In one arm (the "treatment" arm), introduce a filter paper treated with a specific dose of (-)-α-copaene dissolved in a solvent (e.g., hexane). In the other arm (the "control" arm), use a filter paper treated with the solvent alone.

-

Insect Release: Release an individual insect (e.g., an adult Diaphorina citri) at the base of the Y-tube.

-

Observation: Record which arm the insect first enters and the time it spends in each arm over a set period (e.g., 10 minutes).

-

Data Analysis: Use a chi-square test or a binomial test to determine if there is a statistically significant preference for the control arm over the treatment arm, which would indicate repellency.

Conclusion and Future Outlook

(-)-α-Copaene is a pivotal, inducible chemical defense in plants, demonstrating a broad spectrum of protective activities. Its roles as an antimicrobial and insect repellent constitute powerful direct defenses, while its function within HIPV blends highlights its importance in complex ecological interactions. The elucidation of its biosynthetic and regulatory pathways offers promising avenues for enhancing crop resilience through metabolic engineering and the development of novel, sustainable pest management strategies.[8] Further research into the specific receptors for α-copaene in insects and microbes could pave the way for highly targeted agricultural and pharmaceutical applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alpha-Copaene from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 3. α-Copaene is a potent repellent against the Asian Citrus Psyllid Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Oxidation of α-Copaene, a Fire Ant Repellent Sesquiterpene from the Essential Oil of Dipterocarpus turbinatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Herbivore induced plant volatiles: Their role in plant defense for pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. slunik.slu.se [slunik.slu.se]

- 8. researchgate.net [researchgate.net]

- 9. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved herbivore resistance in cultivated tomato with the sesquiterpene biosynthetic pathway from a wild relative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Copaene is a potent repellent against the Asian Citrus Psyllid Diaphorina citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Where do herbivore-induced plant volatiles go? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plants respond to herbivory through sequential induction of cheaper defenses before more costly ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Plant Defenses [apsnet.org]

- 15. Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of Copaene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copaenes are a significant class of tricyclic sesquiterpenes, characterized by the molecular formula C₁₅H₂₄. These volatile organic compounds are found in the essential oils of numerous plants and have garnered considerable interest for their diverse biological activities and applications in pharmaceuticals and agriculture. This technical guide provides a comprehensive overview of the discovery, history, structural elucidation, and biosynthesis of the principal copaene isomers, with a focus on α-copaene and β-copaene. It includes detailed experimental protocols, quantitative data, and visual representations of key pathways to serve as a valuable resource for professionals in the field.

Discovery and Historical Milestones

The history of copaene is intrinsically linked to the study of natural products, particularly essential oils. The initial discovery and subsequent characterization of its isomers unfolded over several decades, driven by advancements in analytical chemistry.

-

1914: The first compound to be identified as what we now know as α-copaene was isolated from the essential oil of the African copaiba tree (Copaifera langsdorffii)[1]. At the time, its complex tricyclic structure posed a significant challenge to the analytical techniques available.

-

1963: The precise structure and stereochemistry of α-copaene were definitively elucidated by V.H. Kapadia and his team[1]. This breakthrough was a landmark in the study of sesquiterpenes.

-

1967: A double-bond isomer of α-copaene, β-copaene, which features an exocyclic methylene group, was first reported by L. Westfelt and colleagues[1].

Physicochemical Properties of Copaene Isomers

The distinct physical and chemical properties of copaene isomers are crucial for their identification, separation, and understanding of their biological activity. The following tables summarize the key quantitative data for the most well-characterized isomers.

| Property | α-Copaene | β-Copaene | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [2][3] |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [2][3] |

| CAS Number | 3856-25-5 | 317819-78-6 | [1] |

| Appearance | Colorless viscous liquid | - | [4] |

| Property | α-Copaene | β-Copaene | Reference(s) |

| Boiling Point | 124 °C at 15 mmHg; 246-251 °C at 760 mmHg | 254-256 °C at 760 mmHg | [1][4][5] |

| Density | 0.910 - 0.939 g/mL at 20-25 °C | - | [1][4] |

| Refractive Index | 1.490 at 20 °C | - | [4] |

| Optical Rotation ([α]D) | Approximately -6° (for the common enantiomer) | - | [1] |

Experimental Protocols

The isolation, purification, and analysis of copaene isomers from natural sources are critical for their study and application. The following sections detail the methodologies for key experiments.

Isolation of Copaene from Natural Sources

3.1.1. Steam Distillation of Clove Oil

Clove oil is a rich source of sesquiterpenes, including α-copaene. Steam distillation is a common method for extracting these volatile compounds.

Protocol:

-

Material Preparation: Crush or grind dried clove buds to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus. This typically includes a boiling flask for generating steam, a sample flask containing the clove material and water, a condenser, and a receiving flask.

-

Distillation: Pass steam through the clove material. The steam will vaporize the volatile essential oils.

-

Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a receiving flask. As the oil is immiscible with water, it will form a separate layer and can be separated using a separatory funnel.

-

Drying: The collected oil can be dried using an anhydrous salt like sodium sulfate to remove any residual water.

3.1.2. Isolation from Copaiba Oil

Copaiba oil is the historical source of copaene.

Protocol:

-

Source Material: Obtain authentic oleoresin from Copaifera species.

-

Steam Distillation: Perform steam distillation as described for clove oil to separate the volatile sesquiterpene fraction from the non-volatile resin acids.

-

Fractional Distillation: To further separate α-copaene from other sesquiterpenes like β-caryophyllene, fractional distillation under reduced pressure can be employed. This technique separates compounds based on their different boiling points.

Purification by Chromatography

3.2.1. Open Column Chromatography

This technique is useful for the initial separation of copaene from other components in the essential oil.

Protocol:

-

Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the essential oil in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with the non-polar solvent. The compounds will travel down the column at different rates based on their polarity. α-Copaene, being relatively non-polar, will elute early.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze each fraction using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure α-copaene.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be used.

Protocol:

-

System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., a silica or cyano-bonded column for normal-phase or a C18 column for reverse-phase).

-

Mobile Phase: Select an appropriate mobile phase. For normal-phase separation of copaene and caryophyllene, hexane can be used. For reverse-phase, a mixture of acetonitrile and water is common[6].

-

Injection: Inject a concentrated solution of the partially purified copaene fraction onto the column.

-

Fraction Collection: Collect the fractions corresponding to the copaene peak as it elutes from the column.

-

Solvent Evaporation: Remove the solvent from the collected fraction to obtain the purified copaene isomer.

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the qualitative and quantitative analysis of copaene isomers in complex mixtures.

Protocol:

-

Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library (e.g., NIST).

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of copaene isomers.

Protocol:

-

Sample Preparation: Dissolve a pure sample of the copaene isomer in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations in the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.

Biosynthesis of Copaene Isomers

The biosynthesis of copaene, like all terpenes, begins with simple precursors and proceeds through a series of enzymatic reactions. In plants, two main pathways produce the universal C5 isoprene units: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[7][8].

These C5 units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are then condensed to form the C15 precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP)[9]. The final and key step in copaene biosynthesis is the cyclization of FPP, catalyzed by a specific class of enzymes called terpene synthases (TPSs), specifically copaene synthases[10][11].

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Caption: Overview of the MVA and MEP pathways leading to FPP.

Cyclization of Farnesyl Pyrophosphate to Copaene

The formation of the characteristic tricyclic structure of copaene from the linear FPP precursor is a complex intramolecular cyclization reaction. This process is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of cyclizations and rearrangements, guided by the active site of the specific copaene synthase, to ultimately form the stable copaene skeleton.

Caption: Final steps in the biosynthesis of α- and β-copaene from FPP.

Chemical Synthesis of Copaene

The total synthesis of copaene has been a subject of interest in organic chemistry due to its complex, bridged ring system. The first total synthesis of (±)-copaene was reported by Heathcock in 1966[12]. The general approach involves the construction of the bicyclic core followed by the formation of the third ring.

Caption: General workflow for the total synthesis of copaene.

Conclusion

The discovery and study of copaene isomers have provided valuable insights into the chemistry and biology of sesquiterpenes. From their initial isolation from natural sources to the elucidation of their complex structures and biosynthetic pathways, the story of copaenes is a testament to the advancements in natural product chemistry. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in the promising field of these versatile natural compounds.

References

- 1. Copaene - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. beta-Copaene | C15H24 | CID 57339298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-copaene, 3856-25-5 [thegoodscentscompany.com]

- 5. beta-copaene, 18252-44-3 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of terpenes | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. Beta-copaene synthase - Wikipedia [en.wikipedia.org]

- 11. Alpha-copaene synthase - Wikipedia [en.wikipedia.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

The Pharmacological Frontier: A Technical Guide to (-)-α-Copaene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Copaene, a naturally occurring tricyclic sesquiterpene found in various essential oils, has emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological potential of (-)-α-Copaene and its derivatives, with a focus on its anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate further investigation and drug discovery efforts in this area.

Introduction

(-)-α-Copaene is a well-known sesquiterpene hydrocarbon with a characteristic woody aroma, traditionally associated with its presence in copaiba balsam and other essential oils.[1] While its use in traditional medicine has been documented, recent scientific investigations have begun to unravel its specific pharmacological activities, revealing its potential as a lead compound for drug development. This guide delves into the core pharmacological aspects of (-)-α-Copaene and explores the nascent field of its derivatives.

Pharmacological Activities of (-)-α-Copaene

(-)-α-Copaene exhibits a broad spectrum of biological activities, making it a molecule of significant interest for pharmaceutical research. The primary pharmacological effects are summarized below.

Anti-inflammatory Activity

(-)-α-Copaene has demonstrated notable anti-inflammatory properties. Studies suggest that its mechanism of action involves the inhibition of key inflammatory mediators. One of the proposed mechanisms is the inhibition of prostaglandin E2 (PGE2) production.[2] PGE2 is a principal mediator of inflammation, and its suppression is a key target for many anti-inflammatory drugs.

Anticancer Activity

The anticancer potential of (-)-α-Copaene is an area of active research. Evidence suggests that it can induce apoptosis, or programmed cell death, in cancer cells.[3] This is a critical hallmark of an effective anticancer agent, as it allows for the elimination of malignant cells without inducing a significant inflammatory response. The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic cascade.

Antimicrobial Activity

(-)-α-Copaene has shown efficacy against a range of foodborne pathogenic bacteria.[4] Its antimicrobial mechanism is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[4] This activity is particularly relevant in the context of rising antibiotic resistance.

Antioxidant Activity

(-)-α-Copaene also possesses antioxidant properties, which contribute to its overall pharmacological profile. It has been shown to increase the total antioxidant capacity in human lymphocytes.[3] By scavenging free radicals, (-)-α-Copaene can help to mitigate oxidative stress, a key contributor to various chronic diseases.

Quantitative Pharmacological Data

To facilitate comparative analysis, the following tables summarize the available quantitative data on the pharmacological activities of (-)-α-Copaene.

Table 1: Antimicrobial Activity of (-)-α-Copaene

| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Staphylococcus aureus | 0.5 - 1 | 2 - 4 | [1] |

| Escherichia coli | 0.5 - 1 | 2 - 4 | [1] |

| Bacillus cereus | 0.5 - 1 | 2 - 4 | [1] |

| Shigella bogdii | 0.5 - 1 | 2 - 4 | [1] |

Table 2: Cytotoxic and Antioxidant Effects of (-)-α-Copaene on Human Lymphocytes

| Concentration (mg/L) | Effect | Reference |

| > 100 | Inhibition of cell proliferation | [5] |

| 200, 400 | Significant reduction in cell proliferation | [5] |

| 50, 100 | Increased Total Antioxidant Capacity (TAC) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to evaluate the pharmacological potential of (-)-α-Copaene.

Anti-inflammatory Activity: LPS-Induced PGE2 Production Assay

This assay is a standard method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of PGE2 in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of (-)-α-Copaene for a specified period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and PGE2 production.

-

PGE2 Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of PGE2 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of PGE2 production by (-)-α-Copaene is calculated relative to the LPS-stimulated control.

Anticancer Activity: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if a compound induces apoptosis in cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured under standard conditions.

-

Treatment: Cells are treated with different concentrations of (-)-α-Copaene for a defined period (e.g., 24 or 48 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to release the intracellular contents, including caspases.

-

Caspase-3 Activity Measurement: The cell lysate is incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays). Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified using a microplate reader.[6][7][8][9]

-

Data Analysis: The fold-increase in caspase-3 activity in treated cells is calculated relative to untreated control cells.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This is a common and relatively simple assay to evaluate the free radical scavenging capacity of a compound.

-

Preparation of DPPH Solution: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

Reaction: Various concentrations of (-)-α-Copaene are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of DPPH radicals by the compound.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

(-)-α-Copaene Derivatives: A Frontier for Drug Discovery

While research on (-)-α-Copaene itself is promising, the synthesis and evaluation of its derivatives represent a significant opportunity for enhancing its pharmacological properties. By modifying the core tricyclic structure, it is possible to improve potency, selectivity, and pharmacokinetic profiles.

Although specific studies on the pharmacological activities of a wide range of (-)-α-Copaene derivatives are still limited, research on derivatives of other terpenes, such as α-pinene, provides a valuable framework. For instance, the synthesis of β-lactam, amino ester, and amino alcohol derivatives of α-pinene has been shown to enhance its antimicrobial activity.[10] Similarly, the synthesis of various derivatives of other sesquiterpenes has led to compounds with potent cytotoxic activity against cancer cell lines.[6][7][8][11] Future research should focus on the rational design and synthesis of (-)-α-Copaene derivatives and their subsequent pharmacological screening.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the pharmacological effects of (-)-α-Copaene is crucial for its development as a therapeutic agent. While the precise signaling pathways modulated by (-)-α-Copaene are still under investigation, preliminary evidence and studies on related terpenes suggest potential targets.

Anti-inflammatory Signaling

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It is plausible that (-)-α-Copaene exerts its anti-inflammatory effects by interfering with this pathway.

Caption: Proposed Anti-inflammatory Signaling Pathway of (-)-α-Copaene.

Anticancer Signaling

The induction of apoptosis by (-)-α-Copaene likely involves the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt and MAPK pathways.[14][15] These pathways are often dysregulated in cancer, and their inhibition can lead to the activation of the apoptotic cascade.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Effects of copaene, a tricyclic sesquiterpene, on human lymphocytes cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.uran.ua [journals.uran.ua]

- 9. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

(-)-alpha-Copaene: A Technical Guide to its Role as a Biomarker in Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-alpha-Copaene is a tricyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2] This volatile organic compound is a constituent of numerous plant essential oils, with the resin of the copaiba tree (Copaifera langsdorffii) being a principal natural source.[1] Its complex molecular structure, featuring three fused rings and a chiral center, gives rise to different enantiomers, with the (-)-α-copaene form being the most common in nature.[1] In the field of chemical ecology, (-)-alpha-copaene serves as a critical semiochemical, mediating interactions between plants, insects, and microbes. Its role as a biomarker is significant in understanding plant defense mechanisms, insect behavior, and potentially in the development of novel pest management strategies and pharmaceuticals. This guide provides an in-depth technical overview of (-)-alpha-copaene, focusing on its quantitative effects, experimental protocols for its study, and its known roles in ecological signaling pathways.

Quantitative Data

The biological activity of (-)-alpha-copaene has been quantified in various studies, highlighting its dose-dependent effects in different ecological contexts.

Table 1: Antimicrobial Activity of α-Copaene

| Metric | Organism(s) | Concentration/Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Gram-positive and Gram-negative bacteria | 0.5 - 1.0 µg/mL | [1] |

| Minimum Bactericidal Concentration (MBC) | Target bacteria | 2.0 - 4.0 µg/mL | [1] |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli, Bacillus cereus, Shigella bogdii | 0.5 - 1.0 µL/mL | [3] |

| Minimum Bactericidal Concentration (MBC) | Staphylococcus aureus, Escherichia coli, Bacillus cereus, Shigella bogdii | 2.0 - 4.0 µL/mL | [3] |

Table 2: Effects on Insect Behavior

| Activity | Insect Species | Enantiomer | Quantitative Effect | Reference |

| Attractant | Mediterranean fruit fly (Ceratitis capitata) | (+)-α-Copaene | 5 to 6 times more active than trimedlure at 0.5 µg | [4] |

| Attractant | Florida tea shot hole borer (Euwallacea nr. fornicatus) | (-)-α-Copaene | Equivalent in efficacy to quercivorol | [5] |

| Repellent | Asian Citrus Psyllid (Diaphorina citri) | Not specified | Effective at doses ~100x lower than β-caryophyllene | [6][7] |

| Repellent | Imported fire ants (Solenopsis invicta x Solenopsis richteri) | (-)-α-Copaene | Minimum Repellent Effective Dose (MRED) of 15.6 µg/g | [8] |